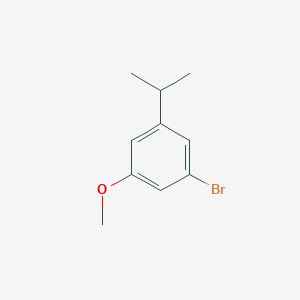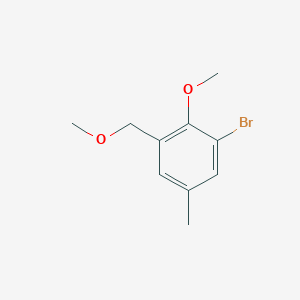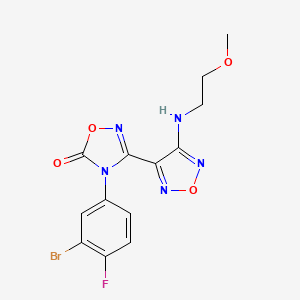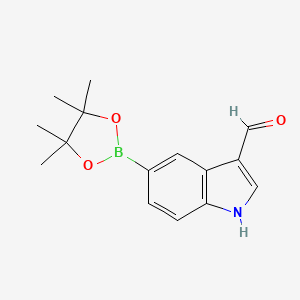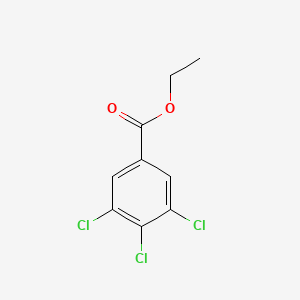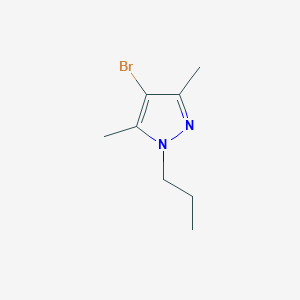
4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole
Vue d'ensemble
Description
“4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole” is an organic compound with the molecular formula C8H13BrN2 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole”, often involves the use of diazo compounds and alkynyl bromides in a 1,3-dipolar cycloaddition . This reaction is highly efficient and yields 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of “4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. The pyrazole ring is substituted at the 4-position with a bromine atom and at the 3,5-positions with methyl groups .Physical And Chemical Properties Analysis
“4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole” is a solid at room temperature . It has a molecular weight of 217.11 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
- Inhibitors : Researchers have investigated 4-bromo-3,5-dimethylpyrazole as a starting material for synthesizing inhibitors. These inhibitors may target specific enzymes, receptors, or pathways involved in diseases such as cancer, inflammation, or neurodegenerative disorders .
- Hexacoordinate Complexes : By reacting 4-bromo-3,5-dimethylpyrazole with dimethyl- and divinyl-tindichloride, researchers have formed solid hexacoordinate complexes. These complexes find applications in materials science, catalysis, and supramolecular chemistry .
Medicinal Chemistry and Drug Development
Coordination Chemistry
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that bromopyrazoles can undergo cyanation in the presence of palladium catalysts . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Bromopyrazoles have been reported to inhibit oxidative phosphorylation and atp exchange reactions , suggesting that this compound might have similar effects.
Result of Action
Bromopyrazoles have been reported to inhibit oxidative phosphorylation and atp exchange reactions , which could lead to significant changes in cellular energy metabolism.
Propriétés
IUPAC Name |
4-bromo-3,5-dimethyl-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWDLCVJEAGMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3,5-dimethyl-1-propyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








